![molecular formula C20H23NO3 B5302796 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, also known as BMBDM, is a chemical compound that belongs to the class of morpholine derivatives. BMBDM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection against oxidative stress and neurodegeneration. This compound has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine in lab experiments include its high selectivity towards cancer cells, low toxicity, and ability to inhibit multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and the need for optimization of the reaction conditions to improve the yield.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine, including the optimization of the synthesis method to improve the yield and solubility, the evaluation of its efficacy in vivo, and the identification of its potential side effects and drug interactions. Furthermore, the combination of this compound with other anticancer agents or anti-inflammatory drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of this compound derivatives with improved pharmacokinetic properties and selectivity towards specific cancer types may lead to the development of novel cancer therapies.
In conclusion, this compound is a promising compound with potential applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Further research is needed to optimize its synthesis method, evaluate its efficacy in vivo, and identify its potential side effects and drug interactions. The development of this compound derivatives may lead to the development of novel cancer therapies.
Synthesemethoden
The synthesis of 4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine involves the reaction between 3-(benzyloxy)benzoyl chloride and 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)18-9-6-10-19(11-18)23-14-17-7-4-3-5-8-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNIOMQGHJKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

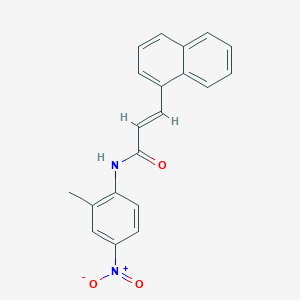
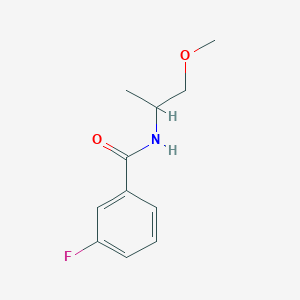
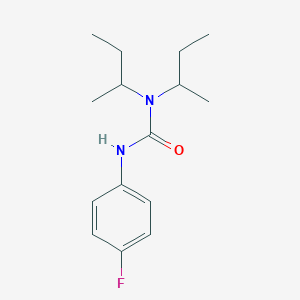
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
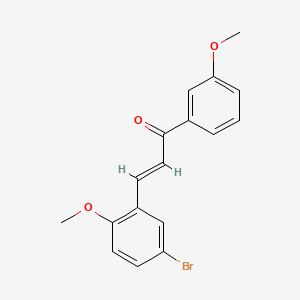
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)

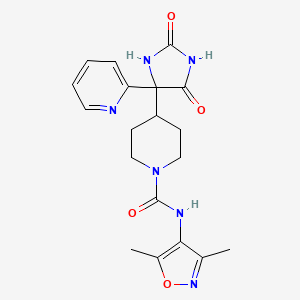
![3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
![ethyl (2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5302801.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-2-ol](/img/structure/B5302807.png)